1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Overview
Description
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridin-2-yl group and a sulfonyl group attached to a 3,4-difluorophenyl moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the 3,4-difluorophenyl moiety through sulfonation reactions, often using reagents like sulfonyl chlorides.
Final Coupling: The final step involves coupling the sulfonylated 3,4-difluorophenyl group with the piperazine core under controlled conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and pyridin-2-yl groups, resulting in different chemical and biological properties.
1-(2,6-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine: Similar structure but with different fluorine substitution, leading to variations in reactivity and biological activity.
1-(3,4-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Contains an additional benzodioxin group, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-13-5-4-12(11-14(13)17)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCOTQGIBXQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332472 | |
Record name | 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
723330-62-9 | |
Record name | 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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